Home > Products > Screening Compounds P77404 > Potassium canrenoate
Potassium canrenoate - 2181-04-6

Potassium canrenoate

Catalog Number: EVT-262607
CAS Number: 2181-04-6
Molecular Formula: C22H29KO4
Molecular Weight: 396.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Potassium canrenoate is a steroidal compound classified as a mineralocorticoid receptor antagonist (MRA) [, , , , , ]. It is a potassium salt of canrenoic acid, a major metabolite of spironolactone [, , , , , ]. In scientific research, potassium canrenoate serves as a valuable tool for investigating the role of the renin-angiotensin-aldosterone system (RAAS), particularly aldosterone, in various physiological and pathological processes [, , , , ].

Spironolactone

Compound Description: Spironolactone is a potassium-sparing diuretic, often prescribed alongside digoxin for conditions like congestive heart failure. It functions as an aldosterone antagonist, primarily acting on the distal tubules of nephrons. Spironolactone is metabolized in the body to produce canrenone, a pharmacologically active metabolite it shares with potassium canrenoate. [, , , , , , , , , ]

Relevance: Spironolactone shares its primary metabolite, canrenone, with potassium canrenoate, highlighting a close structural and metabolic relationship between the two compounds. [, , , , , , , ] Both are recognized for their antiandrogenic properties and are frequently compared in research examining their efficacy and safety profiles, particularly concerning side effects like gynecomastia. [, , , , , ]

Canrenone

Compound Description: Canrenone is the primary, pharmacologically active metabolite of both spironolactone and potassium canrenoate. [, , , , , , , , , , , ] This shared metabolite significantly contributes to the pharmacological activity of both drugs, particularly their antiandrogenic effects. [, ] Canrenone's strong protein binding is a crucial factor influencing its behavior and potential for interactions with other drugs when measured using certain assays. []

Relevance: As the shared primary metabolite of both spironolactone and potassium canrenoate, canrenone represents a critical link between these two compounds. [, , , , , , , , , , , ] Research suggests that canrenone significantly contributes to the overall activity profile of both drugs, particularly their anti-mineralocorticoid and antiandrogenic effects. [, ]

Canrenoic Acid

Compound Description: Canrenoic acid is a metabolite of potassium canrenoate, existing in equilibrium with its lactonized form, canrenone. []

Relevance: This metabolic relationship with canrenone, the primary metabolite of potassium canrenoate, positions canrenoic acid as a relevant compound in understanding the drug's metabolic pathway and potential downstream effects. []

3β-Hydroxy-3-Deoxocanrenone

Compound Description: 3β-Hydroxy-3-Deoxocanrenone is a metabolite identified in human urine following oral administration of potassium canrenoate. []

Relevance: The presence of this metabolite provides insight into the metabolic pathways involved in the breakdown of potassium canrenoate in humans. []

3β-Hydroxy-4,5α-Dihydro-3-Deoxocanrenone

Compound Description: 3β-Hydroxy-4,5α-dihydro-3-deoxocanrenone is another metabolite detected in human urine after the oral administration of potassium canrenoate. []

Relevance: Similar to 3β-hydroxy-3-deoxocanrenone, its presence contributes to the understanding of the metabolic fate of potassium canrenoate in the human body. []

3ε-Hydroxy-4,5,6,7-Tetrahydro-3-Deoxocanrenone

Compound Description: 3ε-Hydroxy-4,5,6,7-tetrahydro-3-deoxocanrenone is a metabolite identified in human urine following oral administration of potassium canrenoate. []

Relevance: This metabolite, along with other hydroxylated derivatives, provides further detail regarding the metabolic processing of potassium canrenoate. []

Di- and Trihydroxy Metabolites

Compound Description: These compounds are a group of di- and trihydroxylated metabolites partially characterized from the urine of individuals administered potassium canrenoate. []

Relevance: The presence of these metabolites points to the existence of reduction and hydroxylation processes during the metabolism of potassium canrenoate, further expanding the understanding of its biotransformation in the body. []

Aldosterone

Compound Description: Aldosterone is a mineralocorticoid hormone crucial for regulating electrolyte balance, primarily by promoting sodium reabsorption and potassium excretion in the kidneys. [, , , ]

Relevance: Potassium canrenoate, as an aldosterone antagonist, directly opposes the effects of aldosterone. [, , , ] Understanding the physiological roles of aldosterone is essential for comprehending the therapeutic actions and applications of potassium canrenoate.

Ouabain

Compound Description: Ouabain is a cardiac glycoside known for its ability to inhibit the Na+/K+-ATPase pump, which plays a critical role in maintaining ionic gradients across cell membranes. [, , , , , ] Ouabain is often used in research to induce cardiac arrhythmias.

Relevance: Potassium canrenoate has shown efficacy in reversing certain electrophysiological effects induced by ouabain, suggesting a potential role in managing digitalis toxicity. [, , , , , ] This antagonistic relationship highlights an important area of research concerning the cardiac safety and potential therapeutic applications of potassium canrenoate.

Potassium Chloride

Compound Description: Potassium chloride is a readily absorbed potassium salt often used clinically to correct hypokalemia. [, ]

Relevance: Research comparing potassium canrenoate and potassium chloride in reversing ouabain-induced arrhythmias suggests that the antiarrhythmic effect of potassium canrenoate is not solely due to its potassium content. [, ] This finding emphasizes the specific pharmacological activity of the canrenoate molecule itself.

Triamterene

Compound Description: Triamterene is another potassium-sparing diuretic, offering an alternative treatment option for conditions like ascites in patients where gynecomastia is a concern. []

Relevance: Triamterene is often discussed in the context of managing gynecomastia, a potential side effect of both spironolactone and potassium canrenoate. [] This comparison highlights the clinical relevance of understanding the side effect profiles of different potassium-sparing diuretics.

Eplerenone

Compound Description: Eplerenone is a selective mineralocorticoid receptor antagonist, prescribed for conditions like Conn's syndrome and secondary hyperaldosteronism. []

Relevance: Eplerenone, alongside potassium canrenoate and canrenone, represents a class of drugs targeting the mineralocorticoid receptor and is often mentioned for its clinical utility in managing hypermineralocorticoid states. [] Comparing their efficacy and safety profiles contributes to informed clinical decision-making.

Synthesis Analysis

Methods and Technical Details

The synthesis of potassium canrenoate involves several steps that typically start with spironolactone. The primary method includes:

  1. Hydrolysis: Spironolactone undergoes hydrolysis to form canrenone.
  2. Potassium Salification: Canrenone is then reacted with potassium hydroxide or potassium carbonate to produce potassium canrenoate.

Technical details include the use of high-performance liquid chromatography (HPLC) for purification and analysis of the product, ensuring that the final compound meets pharmaceutical standards. The synthesis process must be carefully controlled to maintain the integrity of the active ingredient while minimizing by-products.

Molecular Structure Analysis

Structure and Data

Potassium canrenoate has a complex steroidal structure characterized by a lactone ring and a thioester group. Its molecular formula is C21H28KO4SC_{21}H_{28}KO_4S, with a molecular weight of approximately 404.1 g/mol. The structure features:

  • A steroid backbone typical of mineralocorticoid antagonists.
  • A potassium ion that enhances its solubility and bioavailability.
  • Functional groups that facilitate its interaction with mineralocorticoid receptors.

The three-dimensional conformation of potassium canrenoate allows it to effectively compete with aldosterone for binding sites on the mineralocorticoid receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Potassium canrenoate participates in various chemical reactions, primarily related to its pharmacological activity:

  1. Receptor Binding: It binds competitively to mineralocorticoid receptors in renal tissues, inhibiting aldosterone's effects.
  2. Metabolic Conversion: In vivo, potassium canrenoate is metabolized to canrenone, which also exhibits pharmacological activity.

The compound's stability in physiological conditions is crucial for its therapeutic efficacy, as it must remain intact until it reaches its target site.

Mechanism of Action

Process and Data

The mechanism by which potassium canrenoate exerts its effects involves:

  1. Aldosterone Antagonism: By blocking aldosterone from binding to its receptor, it prevents sodium reabsorption in the distal nephron.
  2. Increased Diuresis: This leads to increased sodium and water excretion while conserving potassium, thereby reducing blood volume and blood pressure.

Research indicates that doses typically administered clinically (e.g., 200 mg every six hours) effectively modulate renal function without significant adverse effects on electrolyte balance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Potassium canrenoate appears as a white crystalline powder that is soluble in water due to its ionic nature. Key properties include:

  • Melting Point: Approximately 210 °C.
  • Solubility: Highly soluble in water; low solubility in organic solvents.
  • pH Stability: Stable within a pH range conducive for physiological applications (pH 4-7).

These properties are essential for formulation into oral or injectable preparations used in clinical settings.

Applications

Scientific Uses

Potassium canrenoate has several important applications in clinical medicine:

  1. Hypertension Management: Used as part of combination therapy for patients with resistant hypertension.
  2. Heart Failure Treatment: Helps manage fluid overload in patients with congestive heart failure.
  3. Edema Reduction: Effective in treating edema associated with liver cirrhosis or nephrotic syndrome.
  4. Research Applications: Investigated for potential genotoxic effects in laboratory studies, highlighting its importance in safety assessments .
Molecular Pharmacology of Potassium Canrenoate

Aldosterone Receptor Antagonism Mechanisms

Potassium canrenoate functions as a competitive antagonist of the mineralocorticoid receptor (MR), directly inhibiting aldosterone signaling. By binding to cytoplasmic MRs in distal renal tubules and collecting ducts, it prevents aldosterone-induced gene transcription responsible for sodium reabsorption and potassium excretion [1] [8]. This action promotes natriuresis (sodium excretion) while conserving potassium, distinguishing it from other diuretic classes that cause potassium wasting. The drug's efficacy persists even in conditions with normal circulating aldosterone levels, suggesting MR blockade counteracts ligand-independent receptor activation in pathological states [8].

Table 1: Pharmacodynamic Profile of Potassium Canrenoate

MechanismBiological ConsequenceTherapeutic Relevance
Competitive MR bindingInhibition of ENaC/Na⁺-K⁺-ATPaseReduced sodium reabsorption
Transcriptional repressionDownregulation of PAI-1Anti-fibrotic effects
Androgen receptor antagonismReduced androgen signalingManagement of hirsutism (off-label)

Structural Determinants of Mineralocorticoid Receptor Binding

Potassium canrenoate’s MR affinity stems from its steroidal backbone and specific functional groups. Its active metabolite, canrenone, shares a 17α-lactone ring critical for MR binding, similar to spironolactone. However, unlike spironolactone’s C7 acetylthio group, potassium canrenoate lacks this moiety, resulting in reduced off-target binding to androgen and progesterone receptors [4] [9]. Molecular docking studies reveal hydrogen bonding between the C3-keto group and MR residue Gln776, while the C17β-carboxylate group forms ionic interactions with Arg817 in the ligand-binding domain [7]. These interactions confer a binding affinity (Kd ≈ 10⁻⁸ M) approximately 5-fold lower than spironolactone but with improved receptor selectivity [4].

Table 2: Structural Features Influencing MR Binding

Structural ElementRole in MR InteractionComparison with Spironolactone
17α-Lactone ringHydrophobic pocket occupancyConserved
Δ⁴-3-keto groupHydrogen bonding with Gln776Identical
C21-carboxylateIonic interaction with Arg817Replaces spironolactone’s S-acetyl
C7 substituentNone (reduces off-target effects)Acetylthio group increases AR/PR binding

Metabolic Pathways: Prodrug Conversion to Canrenone

As a water-soluble prodrug, potassium canrenoate undergoes rapid hepatic biotransformation to its lipophilic active metabolite, canrenone. In vivo studies in rats show that 15-20% of administered potassium canrenoate converts to canrenone within 30 minutes of intravenous administration [5] [10]. Canrenone then undergoes further metabolism via cytochrome P450 (CYP3A4)-mediated oxidation, forming 6α,7α-epoxycanrenone and 6β,7β-epoxycanrenone. The β-epoxide derivatives are subsequently metabolized to 3α/3β-hydroxy-6β,7β-epoxycanrenone – compounds identified as direct-acting mutagens in mouse lymphoma assays [10]. Notably, spironolactone inhibits this epoxidation pathway due to competition for CYP3A4, explaining differential toxicological profiles between these structurally related MRAs [10].

Table 3: Key Metabolic Pathways of Potassium Canrenoate

MetaboliteEnzyme InvolvementBiological Activity
CanrenoneEsterasesActive MRA (primary effector)
6β,7β-EpoxycanrenoneCYP3A4Inactive (precursor to mutagens)
3α-Hydroxy-6β,7β-epoxycanrenoneCYP3A4/Epoxide hydrolaseDirect-acting mutagen
Glutathione conjugatesGSTsDetoxification products

Genomic vs. Non-Genomic Signaling Modulation

Genomic Signaling

Through classical genomic actions, potassium canrenoate:

  • Downregulates epithelial sodium channel (ENaC) expression by blocking aldosterone-induced SGK1 transcription [1]
  • Represses plasminogen activator inhibitor-1 (PAI-1) synthesis, attenuating fibrotic pathways in cardiovascular tissues [8]
  • Modulates collagen turnover genes, reducing type I/III collagen synthesis in myocardial tissue post-myocardial infarction [8]

Non-Genomic Signaling

Potassium canrenoate exhibits rapid effects (<15 minutes) independent of transcription:

  • Inhibits Na⁺/H⁺ exchangers (NHE) in mononuclear leukocytes, reducing cellular swelling via membrane-associated signaling [3]
  • Blocks voltage-gated Ca²⁺ channels in vascular smooth muscle, causing vasodilation in isolated rat aorta – an effect not reversed by aldosterone or potassium channel inhibitors [7]
  • Modulates IL-6 trans-signaling by competitively binding interleukin-6 (Kd ≈ 10⁻⁷ M), suppressing JAK2/STAT3 phosphorylation and COX-2 expression in inflamed tissues [6]
  • Attenuates MAP kinase activation, disrupting synergistic crosstalk between aldosterone and angiotensin II signaling pathways [3]

Table 4: Genomic vs. Non-Genomic Signaling Mechanisms

Properties

CAS Number

2181-04-6

Product Name

Potassium canrenoate

IUPAC Name

potassium;3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

Molecular Formula

C22H29KO4

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16?,17?,18?,20-,21-,22+;/m0./s1

InChI Key

JTZQCHFUGHIPDF-KDWQWJJSSA-M

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C.[K]

Solubility

Soluble in DMSO

Synonyms

17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid
17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid
Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic
Acid, Canrenoic
Canrenoate Potassium
Canrenoate, Potassium
Canrenoic Acid
Kalium Can. Ratiopharm
Kalium-Can.-ratiopharm
Potassium Canrenoate
SC 14266
SC-14266
SC14266
Soldactone
Soludactone
Spiroctan

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+]

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)[O-])O)C.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.